
2H-Pyrrol-2-one, 1,3-dihydro-5-(4-methylphenyl)-1-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrol-2-one, 1,3-dihydro-5-(4-methylphenyl)-1-(phenylmethyl)- is a synthetic organic compound belonging to the pyrrolone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolone ring substituted with a phenylmethyl and a 4-methylphenyl group, which may contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 1,3-dihydro-5-(4-methylphenyl)-1-(phenylmethyl)- typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyrrol-2-one, 1,3-dihydro-5-(4-methylphenyl)-1-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-Pyrrol-2-one, 1,3-dihydro-5-(4-methylphenyl)-1-(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyrrol-2-one, 1,3-dihydro-5-phenyl-1-(phenylmethyl)-: Lacks the 4-methylphenyl group.
2H-Pyrrol-2-one, 1,3-dihydro-5-(4-methylphenyl)-1-methyl-: Has a methyl group instead of a phenylmethyl group.
Uniqueness
The presence of both the 4-methylphenyl and phenylmethyl groups in 2H-Pyrrol-2-one, 1,3-dihydro-5-(4-methylphenyl)-1-(phenylmethyl)- may confer unique chemical properties and biological activities compared to its analogs. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propiedades
Número CAS |
824935-52-6 |
|---|---|
Fórmula molecular |
C18H17NO |
Peso molecular |
263.3 g/mol |
Nombre IUPAC |
1-benzyl-5-(4-methylphenyl)-3H-pyrrol-2-one |
InChI |
InChI=1S/C18H17NO/c1-14-7-9-16(10-8-14)17-11-12-18(20)19(17)13-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3 |
Clave InChI |
YHJJVOBSWMDHJC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CCC(=O)N2CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14228029.png)
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)
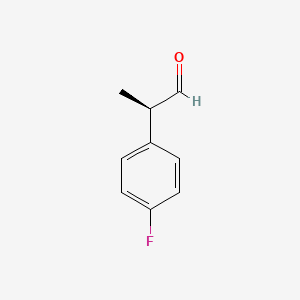
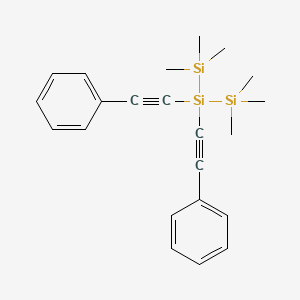
propanedioate](/img/structure/B14228060.png)
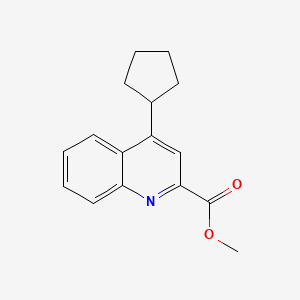
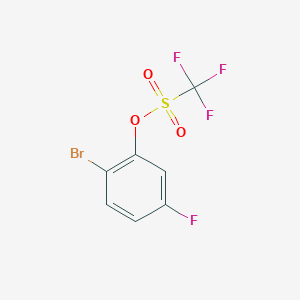

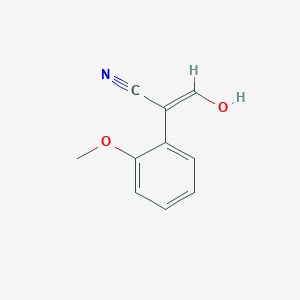
![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)
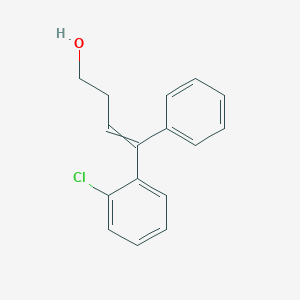
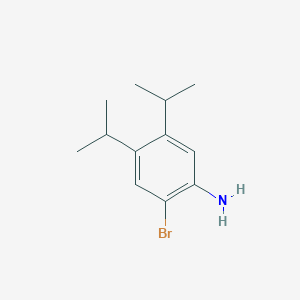
![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
